
Benzene, (2-chloro-2-butenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, (2-chloro-2-butenyl)-: is an organic compound with the molecular formula C10H11Cl It is a derivative of benzene, where a 2-chloro-2-butenyl group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (2-chloro-2-butenyl)- typically involves the electrophilic aromatic substitution of benzene with a 2-chloro-2-butenyl halide . The reaction conditions often include the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to facilitate the formation of the electrophilic species and subsequent substitution on the benzene ring .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions: Benzene, (2-chloro-2-butenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of alkanes or other reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products:
Substitution: Formation of new benzene derivatives with different substituents.
Oxidation: Formation of epoxides or other oxidized compounds.
Reduction: Formation of alkanes or other reduced compounds.
Scientific Research Applications
Chemistry: Benzene, (2-chloro-2-butenyl)- is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the formation of complex molecules through further chemical modifications .
Biology and Medicine: Research into the biological activity of this compound is ongoing. It may serve as a precursor for the synthesis of pharmaceuticals or biologically active molecules .
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its reactivity makes it a valuable building block for various chemical processes .
Mechanism of Action
The mechanism of action of Benzene, (2-chloro-2-butenyl)- involves its interaction with molecular targets through electrophilic aromatic substitution reactions . The chlorine atom in the 2-chloro-2-butenyl group can be replaced by other nucleophiles, leading to the formation of new compounds. The pathways involved in these reactions include the formation of a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .
Comparison with Similar Compounds
Uniqueness: Benzene, (2-chloro-2-butenyl)- is unique due to the presence of both a chlorine atom and a butenyl group attached to the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity compared to other similar compounds. The presence of the double bond in the butenyl group also adds to its versatility in chemical reactions .
Properties
CAS No. |
54411-12-0 |
|---|---|
Molecular Formula |
C10H11Cl |
Molecular Weight |
166.65 g/mol |
IUPAC Name |
2-chlorobut-2-enylbenzene |
InChI |
InChI=1S/C10H11Cl/c1-2-10(11)8-9-6-4-3-5-7-9/h2-7H,8H2,1H3 |
InChI Key |
NKGAPYOBDADCJM-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(CC1=CC=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


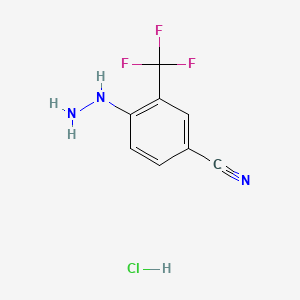
![5-Chloropyrazolo[1,5-a]pyrimidine-2-carbaldehyde](/img/structure/B13932032.png)
![3-(2-Propen-1-yl)[1,1'-biphenyl]-2,2'-diol](/img/structure/B13932039.png)
![1-(Phenylsulfonyl)-1,8-diazaspiro[4.5]decane](/img/structure/B13932046.png)
![4-(3-Bromo-4-fluorophenyl)-7-cyclopropyl-7H-imidazo[4,5-c]pyridazine](/img/structure/B13932051.png)
![2-Fluoro-benzo[b]thiophene](/img/structure/B13932052.png)
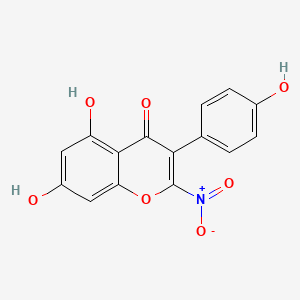
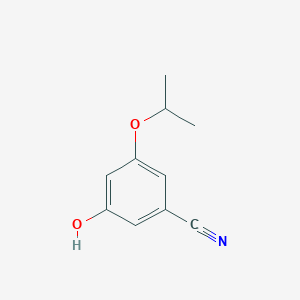

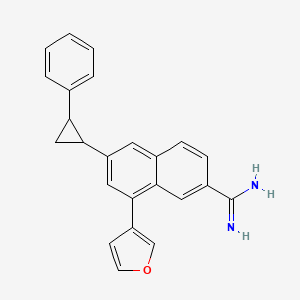

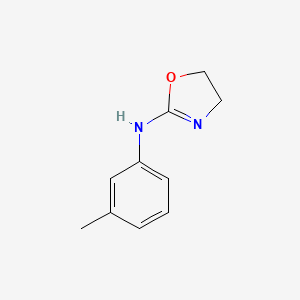
![tert-Butyl 2-chloro-4-oxo-4,6-dihydrospiro[cyclopenta[d]thiazole-5,4'-piperidine]-1'-carboxylate](/img/structure/B13932087.png)
![1-(2'-Chloro-[1,1'-biphenyl]-2-yl)-2-nitronaphthalene](/img/structure/B13932094.png)
